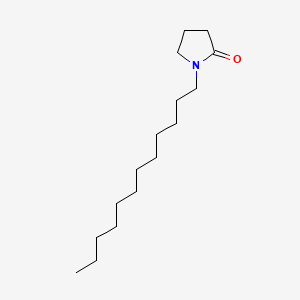

1-ドデシル-2-ピロリジノン

概要

説明

1-Dodecyl-2-pyrrolidinone is an N-alkyl lactam and its reduction with LiH3BNMe2 to the corresponding amine has been reported. It is a potential melatonin-specific chemical penetration enhancer.

1-dodecylpyrrolidin-2-one is pyrrolidin-2-one substituted at nitrogen by an n-dodecyl group. It has a role as an epitope.

科学的研究の応用

化学浸透促進剤

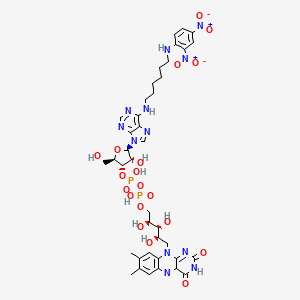

1-ドデシル-2-ピロリジノン: は、潜在的なメラトニン特異的化学浸透促進剤として特定されています {svg_1}。この用途は、経皮薬物送達の分野において重要であり、この化合物は、睡眠障害の治療に使用されるメラトニンのより効率的な吸収を可能にするために、皮膚の透過性を高める可能性があります。

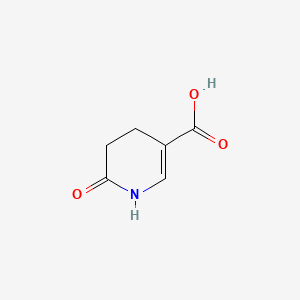

二硫化モリブデンの数層フレークの調製

材料科学では、1-ドデシル-2-ピロリジノンは、バルクMoS2粉末の液相剥離による二硫化モリブデン(MoS2)の数層フレークの調製に利用されています {svg_2}。このプロセスは、次世代の電子デバイスおよびオプトエレクトロニクスデバイスの開発にとって重要です。

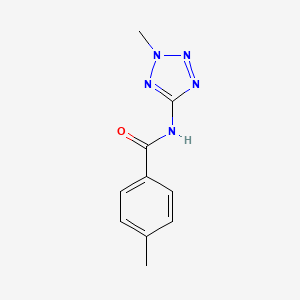

抗痙攣活性

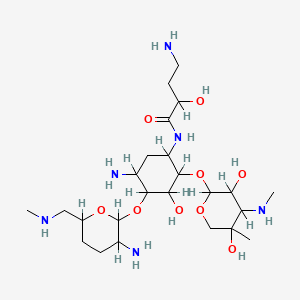

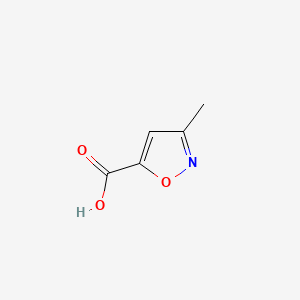

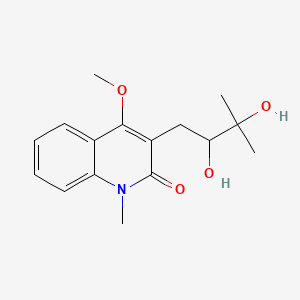

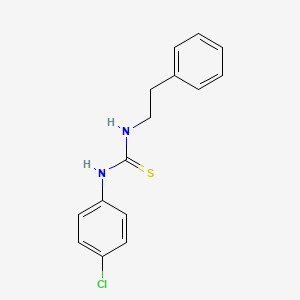

この化合物は、抗痙攣活性について他の誘導体と比較されています。 それは、てんかんの治療に関連する、脳におけるガンマアミノ酪酸(GABA)への分解とその濃度について研究されています {svg_3}.

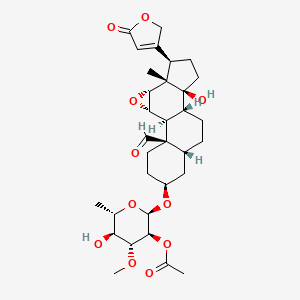

ピロリジノン誘導体の生物活性

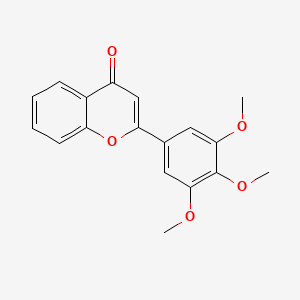

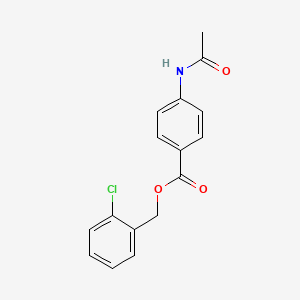

1-ドデシル-2-ピロリジノン: は、幅広い生物活性を示すピロリジノン誘導体のより広範なクラスの一部です。 これらの活性には、抗菌、抗炎症、抗癌、抗うつ、および抗痙攣効果が含まれ、医薬品研究において汎用性の高い化合物となっています {svg_4}.

アルカロイドおよび異常なβ-アミノ酸の合成

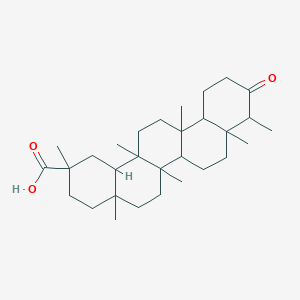

ピロリジノン環は、スタチンとその誘導体などのさまざまなアルカロイドおよび異常なβ-アミノ酸の合成における重要な構造です。 これらの化合物は、コレステロール低下特性を有する薬物の開発において重要です {svg_5}.

感染症および疾患に対する新規化合物の開発

1-ドデシル-2-ピロリジノン誘導体の多様な有意な生物活性は、将来、さまざまな感染症および疾患に有効な新規化合物の開発におけるそれらの潜在的な使用を示唆しています。 研究者は、これらの誘導体を新しい薬物発見のために探求しています {svg_6}.

Safety and Hazards

将来の方向性

1-Dodecyl-2-pyrrolidinone is a low-foaming, nonionic surfactant that is used within household, industrial, and institutional cleaners . It is also a wetting agent and used in adhesive and sealant chemical formulations . It has uses within the pesticide industry and is also known to be used as a conditioner, foam stabilizer, inks, and in water-borne coatings .

作用機序

Target of Action

1-Dodecyl-2-pyrrolidinone is an N-alkyl lactam . It is a potential melatonin-specific chemical penetration enhancer . This suggests that its primary target could be the melatonin receptors in the body. Melatonin receptors play a crucial role in regulating sleep-wake cycles and other circadian rhythms.

Mode of Action

As a potential melatonin-specific chemical penetration enhancer, it may increase the permeability of the skin or other biological barriers to melatonin, thereby enhancing the absorption and effectiveness of melatonin-based treatments .

Biochemical Pathways

Given its potential role as a melatonin-specific chemical penetration enhancer, it may influence the pathways related to melatonin signaling .

Pharmacokinetics

As a potential chemical penetration enhancer, it is likely to affect the absorption of melatonin and possibly other compounds .

Result of Action

Its potential role as a melatonin-specific chemical penetration enhancer suggests that it may enhance the effectiveness of melatonin-based treatments .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals could potentially influence its effectiveness as a chemical penetration enhancer .

生化学分析

Biochemical Properties

1-Dodecyl-2-pyrrolidinone plays a significant role in biochemical reactions, particularly as a penetration enhancer. It interacts with various biomolecules, including enzymes and proteins. For instance, it has been reported to interact with anionic surfactants, forming mixed micelles that result in synergistic surface tension reduction and wetting enhancement . These interactions are crucial for its application in enhancing the delivery of other compounds across biological membranes.

Cellular Effects

The effects of 1-Dodecyl-2-pyrrolidinone on cells and cellular processes are profound. It influences cell function by enhancing the permeability of cell membranes, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a penetration enhancer in transdermal drug delivery systems, significantly increasing the bioavailability of drugs like fenoterol in animal models . This indicates its potential impact on cellular uptake and distribution of therapeutic agents.

Molecular Mechanism

At the molecular level, 1-Dodecyl-2-pyrrolidinone exerts its effects through its interaction with cell membranes and biomolecules. It enhances membrane permeability by disrupting the lipid bilayer, facilitating the transport of other molecules across the membrane . This disruption can lead to changes in enzyme activity and gene expression, further influencing cellular functions.

Dosage Effects in Animal Models

The effects of 1-Dodecyl-2-pyrrolidinone vary with different dosages in animal models. At lower doses, it effectively enhances the permeability of cell membranes without causing significant toxicity. At higher doses, it can cause adverse effects such as skin irritation and allergic reactions . These threshold effects highlight the importance of optimizing dosage to maximize benefits while minimizing risks.

Metabolic Pathways

1-Dodecyl-2-pyrrolidinone is involved in various metabolic pathways It interacts with enzymes and cofactors that facilitate its breakdown and utilization within the bodyUnderstanding these pathways is crucial for optimizing its use in biochemical applications .

Transport and Distribution

Within cells and tissues, 1-Dodecyl-2-pyrrolidinone is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s ability to enhance membrane permeability also affects its distribution, making it a valuable tool for targeted drug delivery .

Subcellular Localization

The subcellular localization of 1-Dodecyl-2-pyrrolidinone is influenced by its chemical properties and interactions with cellular components. It is known to localize within the lipid bilayer of cell membranes, where it exerts its enhancing effects. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles, further influencing its activity and function .

特性

IUPAC Name |

1-dodecylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPQAIBZIHNJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042206 | |

| Record name | 1-Dodecyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pyrrolidinone, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2687-96-9 | |

| Record name | N-Dodecyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(n-dodecyl)pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P14VW8FNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 1-Dodecyl-2-pyrrolidinone in enhancing transdermal drug delivery?

A1: While the exact mechanism is not fully elucidated, research suggests that 1-Dodecyl-2-pyrrolidinone acts as a chemical penetration enhancer (CPE) by disrupting the skin's stratum corneum, the outermost layer that acts as a barrier. [, ] This disruption likely involves interactions with the lipid bilayers of the stratum corneum, increasing its fluidity and permeability, thus allowing for greater drug penetration. [] For instance, studies have shown enhanced permeation of melatonin and hydrocortisone through porcine skin in the presence of 1-Dodecyl-2-pyrrolidinone. [, ]

Q2: How does the structure of 1-Dodecyl-2-pyrrolidinone contribute to its properties as a penetration enhancer?

A2: The structure of 1-Dodecyl-2-pyrrolidinone, featuring a hydrophilic pyrrolidone ring and a hydrophobic dodecyl chain, is believed to be crucial for its enhancer activity. [] The lipophilic dodecyl chain can insert itself into the lipid bilayers of the stratum corneum, while the polar pyrrolidone headgroup interacts with the polar headgroups of the lipids, disrupting the organized structure of the bilayer and enhancing permeability. []

Q3: What is the significance of using 1-Dodecyl-2-pyrrolidinone in carbon dioxide capture and sequestration?

A3: Studies have explored the use of 1-Dodecyl-2-pyrrolidinone as a potential promoter for carbon dioxide hydrate formation. [] Hydrate-based technologies are being investigated for their potential in capturing and sequestering carbon dioxide, a greenhouse gas. While details about the specific mechanisms of action are not provided in the available abstracts, the research highlights the potential role of 1-Dodecyl-2-pyrrolidinone in influencing the kinetics of methane hydrate formation, which may have implications for carbon dioxide capture as well. []

Q4: Has 1-Dodecyl-2-pyrrolidinone been used in any marketed transdermal drug delivery systems?

A4: The provided research focuses on the investigation of 1-Dodecyl-2-pyrrolidinone as a potential penetration enhancer and its application in carbon dioxide capture. [1-8] Information regarding its use in commercially available transdermal drug delivery systems is not available in the provided abstracts.

Q5: How does the electrochemical behavior of molybdenum disulfide change after exfoliation with 1-Dodecyl-2-pyrrolidinone?

A5: Liquid phase exfoliation of bulk molybdenum disulfide (MoS2) powder in 1-Dodecyl-2-pyrrolidinone results in few-layered flakes with significantly enhanced electrochemical charge storage capabilities compared to their bulk counterpart. [] This increase in specific capacitance is attributed to the increased surface area available for charge accumulation in the exfoliated flakes. [] This finding highlights the potential of using 1-Dodecyl-2-pyrrolidinone in producing electrochemically active two-dimensional materials for various applications, including energy storage devices.

Q6: Can you describe the role of 1-Dodecyl-2-pyrrolidinone in studying lipophilic derivatives of gamma-aminobutyric acid?

A6: 1-Dodecyl-2-pyrrolidinone served as a key compound in investigating the anticonvulsant activity of lipophilic derivatives of gamma-aminobutyric acid (GABA). [] Researchers compared its anticonvulsant activity, degradation profile, and brain concentration to other derivatives like N-dodecanoyl GABA and 1-dodecanoyl-2-pyrrolidinone. [] The study revealed that while the dodecyl chain seemed important for anticonvulsant properties, 1-Dodecyl-2-pyrrolidinone itself did not function as a prodrug for GABA, unlike some other derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1196738.png)

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)